

physical and chemical properties of 6-chloro-2H-chromene-3-carbonitrile

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Compound of Interest

Compound Name: 6-chloro-2H-chromene-3-carbonitrile

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An In-depth Technical Guide to **6-Chloro-2H-chromene-3-carbonitrile**: Properties, Synthesis, and Applications

Introduction: The Strategic Importance of the Chromene Scaffold

The **6-chloro-2H-chromene-3-carbonitrile** molecule is a member of the benzopyran family, a class of heterocyclic compounds prevalent in numerous natural products and pharmacologically active molecules.^[1] Its structure, featuring a chromene core functionalized with a strategically placed chlorine atom and a nitrile group, makes it a highly valuable and versatile building block in medicinal chemistry and organic synthesis.^{[2][3]} The chromene ring system enhances reactivity, while the chloro and nitrile substituents provide key handles for a wide range of chemical transformations, allowing for the construction of complex molecular architectures.^[2]

This guide offers a senior application scientist's perspective on **6-chloro-2H-chromene-3-carbonitrile**, moving beyond a simple data summary to explain the causality behind its properties and applications. We will explore its physicochemical characteristics, delve into its synthesis and reactivity, provide actionable experimental protocols, and discuss its significant role as a scaffold in the development of novel therapeutics.

Physicochemical Properties

The physical properties of **6-chloro-2H-chromene-3-carbonitrile** are fundamental to its handling, storage, and application in synthetic protocols. The compound typically presents as a light yellow solid, reflecting the conjugated system of the chromene ring.^[2] Its low solubility in water is characteristic of its largely hydrophobic organic structure.^[4] Proper storage at refrigerated temperatures (0-8 °C) is recommended to ensure long-term stability and purity.^[2]^[3]

A compilation of its key physical and chemical identifiers is presented below for quick reference.

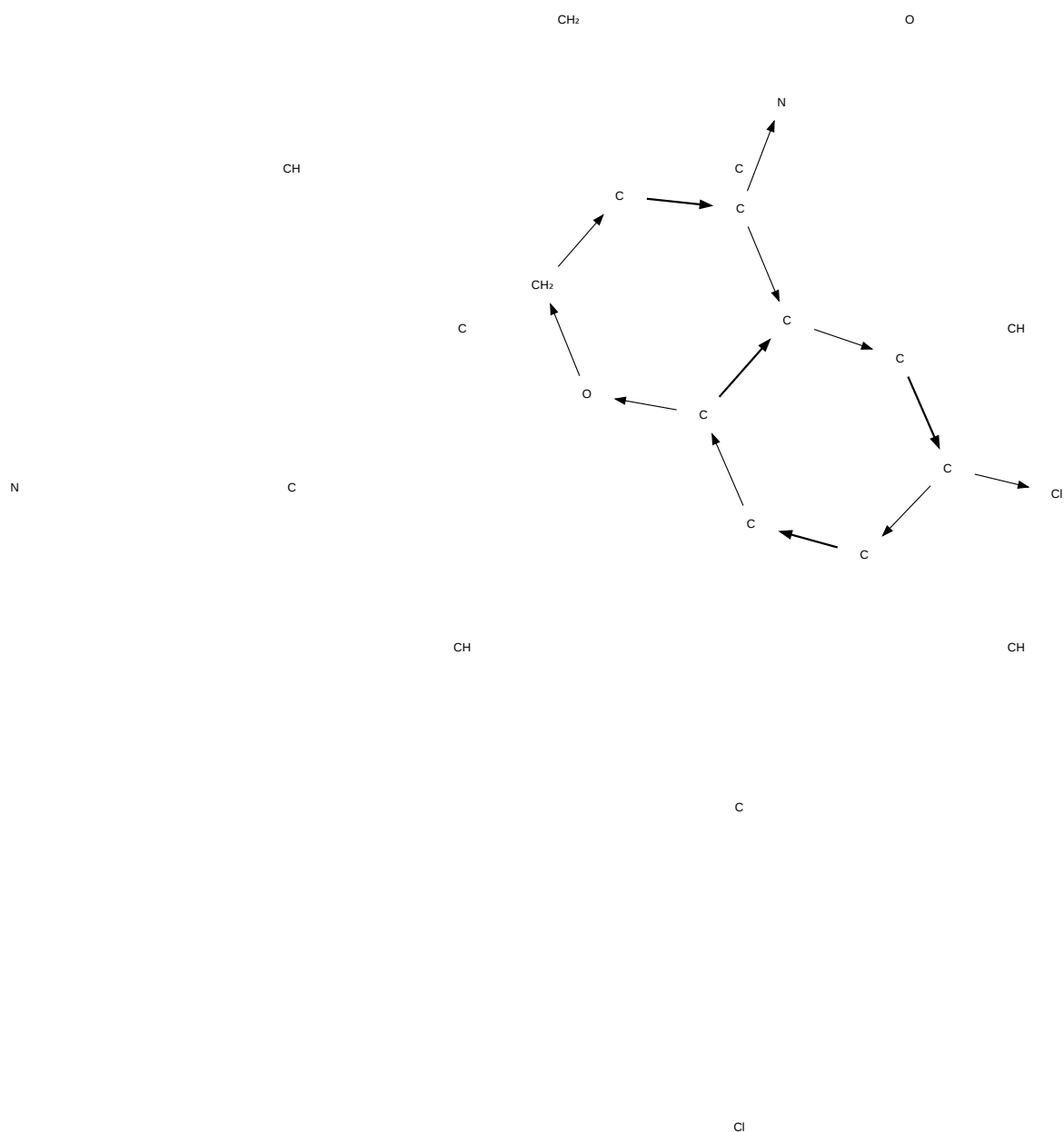
Property	Value	Source(s)
CAS Number	57543-67-6	^[2] ^[3] ^[5]
Molecular Formula	C ₁₀ H ₆ ClNO	^[2] ^[3] ^[4]
Molecular Weight	191.61 g/mol	^[3] ^[4]
Appearance	Light yellow solid	^[2]
Melting Point	133-139 °C	^[2]
Purity	≥95-99%	^[2] ^[3] ^[6]
Solubility in Water	Low	^[4]
Storage	0-8 °C	^[2] ^[3]

Chemical Structure, Synthesis, and Reactivity

The reactivity of **6-chloro-2H-chromene-3-carbonitrile** is dictated by its distinct functional groups: the electron-withdrawing nitrile group, the reactive alkene within the pyran ring, and the chlorinated benzene ring.

Chemical Structure

The structure combines a bicyclic chromene system with two key substituents that drive its synthetic utility.

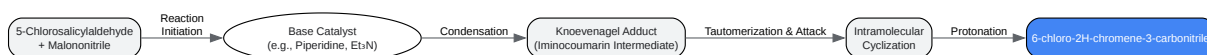


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Caption: Structure of **6-chloro-2H-chromene-3-carbonitrile**.

Synthetic Pathway

The synthesis of 2H-chromene-3-carbonitrile derivatives is efficiently achieved through a multicomponent reaction, a cornerstone of green chemistry.[7] A common and effective method involves the Knoevenagel condensation of a substituted salicylaldehyde with malononitrile, catalyzed by a mild base. This approach is valued for its high atom economy and operational simplicity.



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Caption: General synthetic workflow for chromene-3-carbonitriles.

Experimental Protocols

The following protocols are provided as a guide for researchers. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 6-chloro-2H-chromene-3-carbonitrile

This protocol is based on established methods for synthesizing chromene derivatives.[7][8]

- **Reagent Preparation:** In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 5-chlorosalicylaldehyde (1 equivalent) and malononitrile (1 equivalent) in a suitable solvent such as ethanol or isopropanol.
- **Catalyst Addition:** Add a catalytic amount of a mild base, such as piperidine or triethylamine (Et_3N), to the reaction mixture. The catalyst facilitates the initial condensation step.
- **Reaction:** Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

- Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
- Purification: Collect the resulting solid by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a light yellow crystalline solid.

Protocol 2: Spectroscopic Characterization

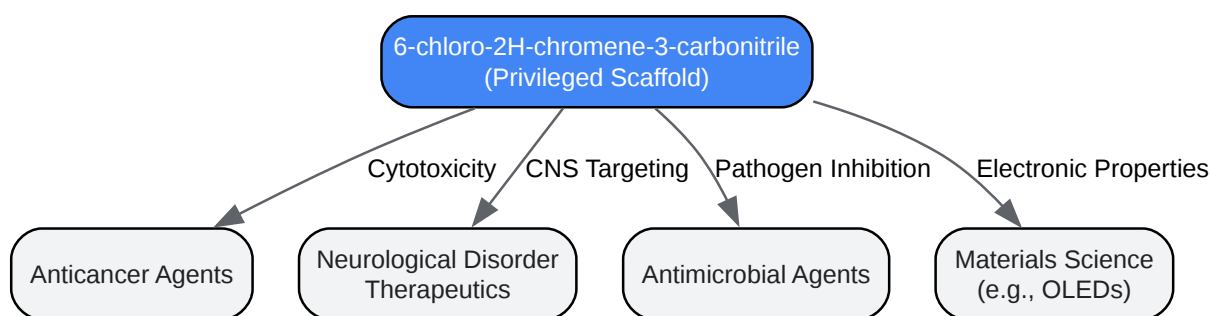
The identity and purity of the synthesized compound must be confirmed through standard spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR): Dissolve a sample in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
 - ^1H NMR: Expect to see characteristic signals for the aromatic protons, the methylene protons ($-\text{O}-\text{CH}_2-$) of the pyran ring, and the vinylic proton.
 - ^{13}C NMR: The spectrum should show distinct peaks for the nitrile carbon, the carbons of the aromatic ring (including the carbon attached to chlorine), and the carbons of the pyran ring.
- Infrared (IR) Spectroscopy: Acquire the IR spectrum using a KBr pellet or as a thin film. Look for key absorption bands:
 - A sharp, strong peak around $2210\text{--}2230\text{ cm}^{-1}$ corresponding to the nitrile ($\text{C}\equiv\text{N}$) stretch.
 - Peaks in the $1600\text{--}1450\text{ cm}^{-1}$ region for the $\text{C}=\text{C}$ bonds of the aromatic and pyran rings.
 - A $\text{C}-\text{O}-\text{C}$ stretching band around $1200\text{--}1250\text{ cm}^{-1}$.
- Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern. The mass spectrum should show a molecular ion peak (M^+) consistent with the molecular weight of 191.61 g/mol , along with a characteristic isotopic pattern ($\text{M}+2$) due to the presence of the chlorine atom.

Applications in Drug Discovery and Development

6-Chloro-2H-chromene-3-carbonitrile is not merely a synthetic intermediate; it is a "privileged scaffold." This term is used in medicinal chemistry to describe molecular frameworks that are capable of binding to multiple biological targets, thus serving as a foundation for developing a wide range of therapeutic agents.[9]

- **Anticancer Agents:** The chromene nucleus is a component of many compounds with demonstrated anticancer activity.[1] Derivatives of **6-chloro-2H-chromene-3-carbonitrile** have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, with some showing the ability to induce apoptosis (programmed cell death).[1][9]
- **Neurological Disorders:** This compound serves as a key building block for synthesizing molecules that target pathways associated with neurological disorders.[2] Its structure allows for modifications that can modulate interactions with specific receptors or enzymes in the central nervous system.
- **Antimicrobial Agents:** Research has shown that various chromene derivatives exhibit promising activity against a range of bacterial and fungal pathogens.[9] The 6-chloro-2H-chromene scaffold can be elaborated to create novel antibiotics and antifungals.
- **Materials Science:** Beyond pharmaceuticals, the electronic properties of this compound lend themselves to applications in materials science, such as in the development of organic light-emitting diodes (OLEDs).[2]



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Caption: Applications derived from the versatile chromene scaffold.

Safety and Handling

While a specific, comprehensive Safety Data Sheet (SDS) for **6-chloro-2H-chromene-3-carbonitrile** is not consistently available across all suppliers, data from structurally related chromene derivatives provide essential guidance on safe handling.[\[10\]](#)[\[11\]](#)

- Potential Hazards: Based on related compounds like 6-chloro-2-imino-2H-chromene-3-carboxamide, this chemical should be treated as a potential irritant.[\[11\]](#)
 - Skin Irritation: Causes skin irritation.[\[11\]](#)
 - Eye Irritation: Causes serious eye irritation.[\[11\]](#)
 - Respiratory Irritation: May cause respiratory irritation.[\[11\]](#)
- Precautionary Measures:
 - Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[\[10\]](#)
 - Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[\[10\]](#)[\[11\]](#)
 - Handling: Avoid breathing dust, fumes, or vapors.[\[10\]](#)[\[11\]](#) Wash hands thoroughly after handling. Prevent contact with skin and eyes.
 - Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, as recommended.[\[2\]](#)[\[10\]](#)
 - Disposal: Dispose of waste material in accordance with local, state, and federal regulations at an approved waste disposal plant.[\[10\]](#)

In case of exposure, follow standard first-aid measures: rinse eyes cautiously with water for several minutes, wash skin with plenty of soap and water, and move to fresh air if inhaled.[\[10\]](#)[\[11\]](#) Seek immediate medical attention if symptoms persist or are severe.

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